2-Benzoylbenzamide
Overview
Description
2-Benzoylbenzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss 2-Benzoylbenzamide, they do provide insights into the chemical behavior and properties of structurally related benzamide compounds, which can be extrapolated to understand 2-Benzoylbenzamide.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various environmentally friendly methods. For instance, water-mediated synthesis has been developed for 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives, which involves combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, yielding excellent results . This method's simplicity and use of water as a solvent highlight the potential for green chemistry approaches in synthesizing benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure, vibrational frequencies, and chemical shifts of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been determined and compared with theoretical calculations, showing strong agreement between experimental and computed values . These studies are crucial for understanding the molecular geometry and electronic properties of benzamide compounds.
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions, including photoreactions and reactions with peroxides. Photoreaction studies of 2-halo-N-pyridinylbenzamides have revealed mechanisms involving radical intermediates and intramolecular cyclization . Similarly, reactions of N-alkyl-2-triphenylstannylbenzamides with peroxides have been used to synthesize Ebselen and related analogues, involving amidyl radicals and intramolecular homolytic substitution at selenium .
Physical and Chemical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, can vary due to polymorphism. Variable temperature polymorphism studies of 2-benzoyl-N,N-diethylbenzamide have identified different crystal structures and melting points, emphasizing the importance of crystallography in assigning the correct polymorph to observed thermal properties . The chemical properties, such as reactivity and stability, are influenced by the molecular structure and can be studied through various spectroscopic and computational methods .
Safety And Hazards
Future Directions
The polymorphism of 2-Benzoylbenzamide has been studied, and the discovery of new polymorphs suggests potential future directions in the study of this compound . Additionally, the synthesis of benzamides, including 2-Benzoylbenzamide, for potential therapeutic applications is an area of ongoing research.
properties
IUPAC Name |
2-benzoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVBZJXNXCEFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324936 | |
Record name | 2-benzoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylbenzamide | |
CAS RN |
7500-78-9 | |
Record name | NSC408017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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